4-(6-Methyl-6-azabicyclo[3.2.1]octan-1-yl)benzene-1,2-diol
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Overview
Description
4-(6-Methyl-6-azabicyclo[321]octan-1-yl)benzene-1,2-diol is a complex organic compound that features a bicyclic structure with a nitrogen atom and a benzene ring substituted with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methyl-6-azabicyclo[321]octan-1-yl)benzene-1,2-diol typically involves the construction of the 6-azabicyclo[32One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various methodologies, including the stereoselective reduction of bicyclic ketones . The benzene-1,2-diol moiety can be introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow chemistry and automated synthesis platforms to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(6-Methyl-6-azabicyclo[3.2.1]octan-1-yl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The bicyclic ketone can be reduced to form the corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as halogens for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones from oxidation, alcohols from reduction, and various substituted benzene derivatives from substitution reactions.
Scientific Research Applications
4-(6-Methyl-6-azabicyclo[3.2.1]octan-1-yl)benzene-1,2-diol has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound’s structural similarity to bioactive alkaloids makes it a valuable tool in studying biological pathways and receptor interactions.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents.
Industry: The compound is used in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(6-Methyl-6-azabicyclo[3.2.1]octan-1-yl)benzene-1,2-diol involves its interaction with specific molecular targets, such as receptors or enzymes. The bicyclic structure provides rigidity, which enhances its binding affinity and selectivity. The hydroxyl groups on the benzene ring can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound shares the bicyclic structure but lacks the benzene-1,2-diol moiety.
8-Azabicyclo[3.2.1]octan-3-ol: Similar in structure but with a hydroxyl group on the bicyclic ring instead of the benzene ring.
Uniqueness
4-(6-Methyl-6-azabicyclo[321]octan-1-yl)benzene-1,2-diol is unique due to the presence of both the bicyclic structure and the benzene-1,2-diol moiety, which confer distinct chemical and biological properties
Properties
CAS No. |
61098-56-4 |
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Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
4-(6-methyl-6-azabicyclo[3.2.1]octan-1-yl)benzene-1,2-diol |
InChI |
InChI=1S/C14H19NO2/c1-15-9-14(6-2-3-11(15)8-14)10-4-5-12(16)13(17)7-10/h4-5,7,11,16-17H,2-3,6,8-9H2,1H3 |
InChI Key |
WNESYXCDRGYJIP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(CCCC1C2)C3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
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